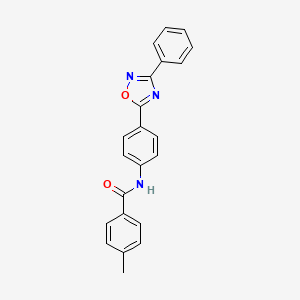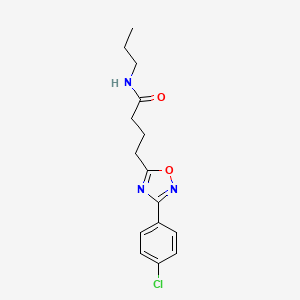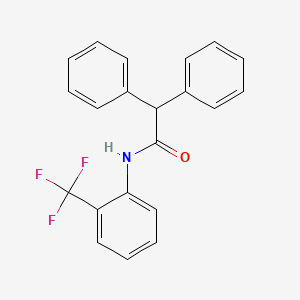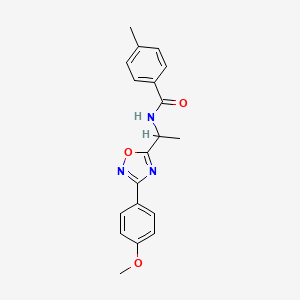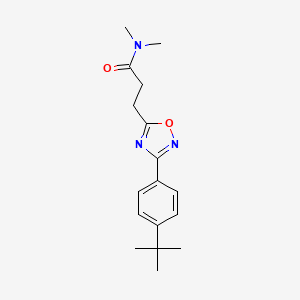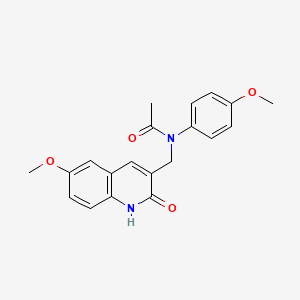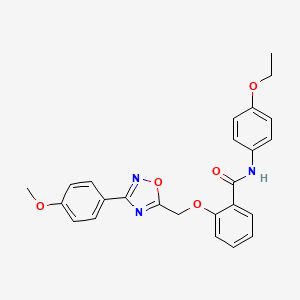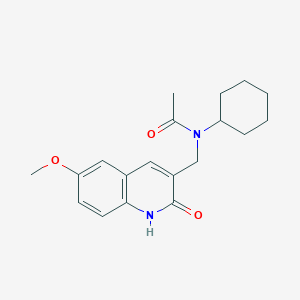
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as CQA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of quinoline, which is a heterocyclic aromatic compound with several biological activities. CQA has been synthesized and investigated for its potential as a therapeutic agent due to its ability to interact with biological targets in a specific manner.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves its interaction with several biological targets, including DNA, enzymes, and proteins. It has been shown to intercalate with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several proteins involved in cell signaling pathways, including NF-κB and MAPK, which are important in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. It has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of apoptotic pathways in cancer cells. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several enzymes involved in cell proliferation, leading to the inhibition of cell growth. Additionally, it modulates immune responses by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for biological targets. It can be easily synthesized in large quantities and purified using standard techniques. However, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, its mechanism of action is not fully understood, which limits its potential applications in the field of medicinal chemistry.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, including its potential as a therapeutic agent for cancer and other diseases. Further research is needed to elucidate its mechanism of action and identify its biological targets. Additionally, its potential toxicity and pharmacokinetics need to be further investigated to determine its safety and efficacy in vivo. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide may also have potential applications in the field of drug delivery, as it can be easily conjugated to other molecules and targeted to specific tissues or cells. Overall, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is a promising compound with several potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves the condensation of 2-hydroxy-6-methoxyquinoline with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also been investigated for its antimicrobial activity against several pathogenic microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)21(16-6-4-3-5-7-16)12-15-10-14-11-17(24-2)8-9-18(14)20-19(15)23/h8-11,16H,3-7,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYNQUZYVNVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
